
6-Methylquinolin-8-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 2243510-29-2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, can be achieved through various methods. One such method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10 (8)9 (11)6-7;/h2-6H,11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antidyslipidemic and Antioxidative Activities
- Research on derivatives of 8-hydroxyquinoline shows promising antidyslipidemic and antioxidative activities, suggesting potential applications in treating dyslipidemia and oxidative stress-related conditions (Sashidhara et al., 2009).
Anticancer Properties
- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration, indicating the therapeutic potential of similar structures in cancer treatment (Sirisoma et al., 2009).
Blood Pressure and Smooth Muscle Effects
- Studies on isoquinolines related to their action on blood pressure, respiration, and smooth muscle provide insights into cardiovascular effects, contributing to the understanding of their pharmacological properties (Fassett & Hjort, 1938).
Role in Enzyme Cofactors
- Research identifying 6-hydroxydopa at the active site of bovine serum amine oxidase indicates the biochemical significance of hydroxyquinoline derivatives in enzyme catalysis and function (Janes et al., 1990).
Fluorescence Sensing and Metal Ion Detection
- Quinoline-based isomers have been developed for dual fluorescence chemosensing of Al3+ and Zn2+ ions, suggesting applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).
Metal Ion Complexation
- Syntheses of novel 8-hydroxyquinoline-containing ligands for metal ion complexation highlight the use of these compounds in creating selective sensors and therapeutic agents (Su et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for 6-Methylquinolin-8-amine hydrochloride could involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
6-methylquinolin-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQPSTNROVJDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

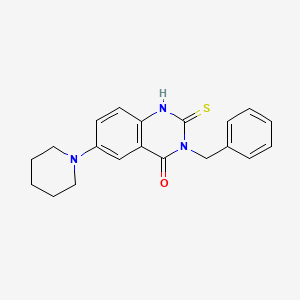
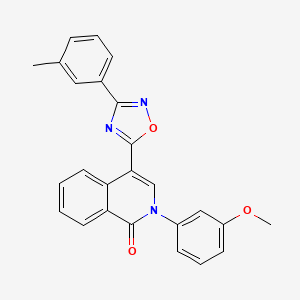
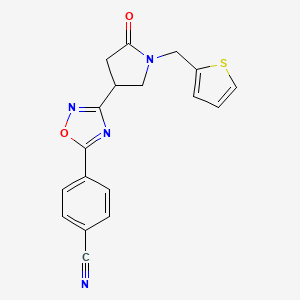

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)
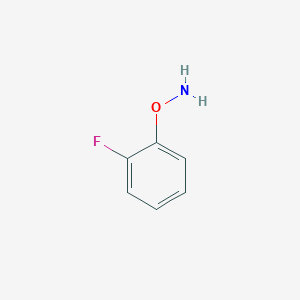
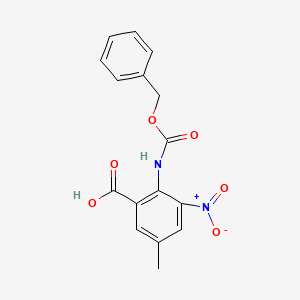
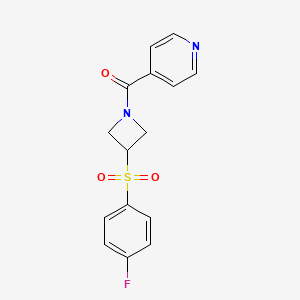

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)
